Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl ester group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with 2,2,2-trifluoroethylamine in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which then cyclizes to form the desired pyrimidine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-4-carboxylate
- Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-6-carboxylate
- Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-3-carboxylate
Uniqueness
Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The trifluoroethyl group, in particular, can enhance the compound’s stability and binding properties compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-oxo-1-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-2-17-7(15)6-3-13-8(16)14(4-6)5-9(10,11)12/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXNANSSOGENFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N=C1)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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